molecular formula C16H11FN2O2 B1306112 1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid CAS No. 618101-93-2

1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid

Cat. No.: B1306112
CAS No.: 618101-93-2
M. Wt: 282.27 g/mol
InChI Key: XZVHZHLRTMJELS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid is a fluorinated pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. The incorporation of fluorine atoms into the pyrazole ring enhances the compound’s stability and biological activity, making it a valuable molecule in various scientific research fields.

Mechanism of Action

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-12-6-8-13(9-7-12)19-15(16(20)21)10-14(18-19)11-4-2-1-3-5-11/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVHZHLRTMJELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377790
Record name 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618101-93-2
Record name 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 618101-93-2
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